

What are the physical and chemical properties of Methyl 4-acetamidobenzoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-acetamidobenzoate

Cat. No.: B096746

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-acetamidobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-acetamidobenzoate**, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with detailed data, experimental protocols, and workflow visualizations.

Compound Identification and General Properties

Methyl 4-acetamidobenzoate is an organic compound that features both an amide and a methyl ester functional group attached to a benzene ring in a para configuration.

Identifier	Value
IUPAC Name	methyl 4-acetamidobenzoate [1]
Synonyms	Methyl 4-(acetylamino)benzoate, 4-Carbomethoxyanilide
CAS Number	17012-22-5 [1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃ [1]
Molecular Weight	193.20 g/mol [1]
InChI Key	QKWTXJSLAZKYGV-UHFFFAOYSA-N [1]
SMILES	CC(=O)NC1=CC=C(C=C1)C(=O)OC [1]

Physical Properties

The physical characteristics of **Methyl 4-acetamidobenzoate** are summarized below.

Property	Value	Source
Appearance	White to light yellow crystalline powder or crystals	--INVALID-LINK--
Melting Point	148 - 151 °C	--INVALID-LINK--
Boiling Point	~386.7 °C (Predicted)	N/A
Solubility	Soluble in methanol, ethanol, and ether. Slightly soluble in water. [2] [3]	--INVALID-LINK--
Crystal Structure	Monoclinic, Space Group C 1 2/c 1 [1]	--INVALID-LINK-- [1]

Chemical and Spectroscopic Properties

The chemical behavior and spectral data are crucial for the identification and characterization of the compound.

Chemical Reactivity

- Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield 4-acetamidobenzoic acid and methanol. The amide bond is more stable but can also be hydrolyzed under more vigorous conditions.
- Stability: The compound is generally stable under normal laboratory conditions.
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.^[2]

Spectroscopic Data

Spectrum Type	Key Features and Peaks
¹ H NMR	δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.6 (d, 2H, Ar-H ortho to amide), ~3.85 (s, 3H, -OCH ₃), ~2.15 (s, 3H, -COCH ₃), ~10.2 (s, 1H, -NH, broad)
¹³ C NMR	δ (ppm): ~168.5 (C=O, amide), ~166.5 (C=O, ester), ~142.0 (Ar-C), ~131.0 (Ar-C), ~126.0 (Ar-C), ~119.0 (Ar-C), ~52.0 (-OCH ₃), ~24.5 (-COCH ₃)[1]
Infrared (IR)	ν (cm ⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1600 (aromatic C=C stretch), ~1280 (C-O stretch)
Mass Spectrometry (MS)	m/z: 193 (M ⁺), 151 ([M-CH ₂ CO] ⁺), 120 ([M-CH ₂ CO-OCH ₃] ⁺)[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key chemical transformation are provided below.

Synthesis of Methyl 4-acetamidobenzoate via Acetylation

Principle: This protocol describes the N-acetylation of methyl 4-aminobenzoate using acetic anhydride. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Materials:

- Methyl 4-aminobenzoate
- Acetic Anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water

Procedure:

- In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
- Add pyridine (1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

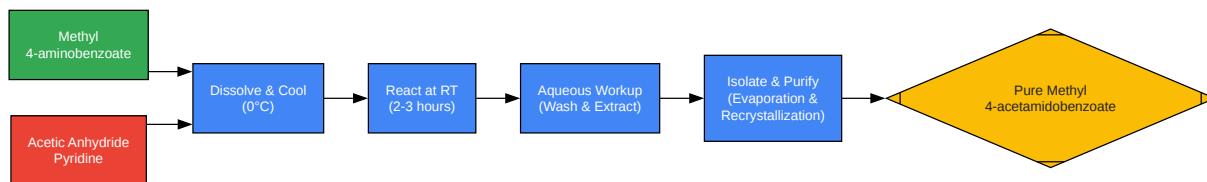
- Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water (1x), and saturated NaHCO₃ solution (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure **methyl 4-acetamidobenzoate**.

Alkaline Hydrolysis of Methyl 4-acetamidobenzoate

Principle: This procedure details the saponification of the methyl ester group to a carboxylate, which is subsequently protonated to form the carboxylic acid.

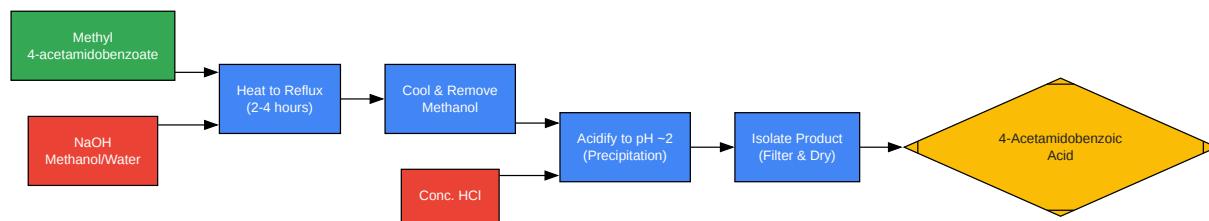
Materials:

- Methyl 4-acetamidobenzoate**
- Sodium Hydroxide (NaOH)
- Methanol
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)

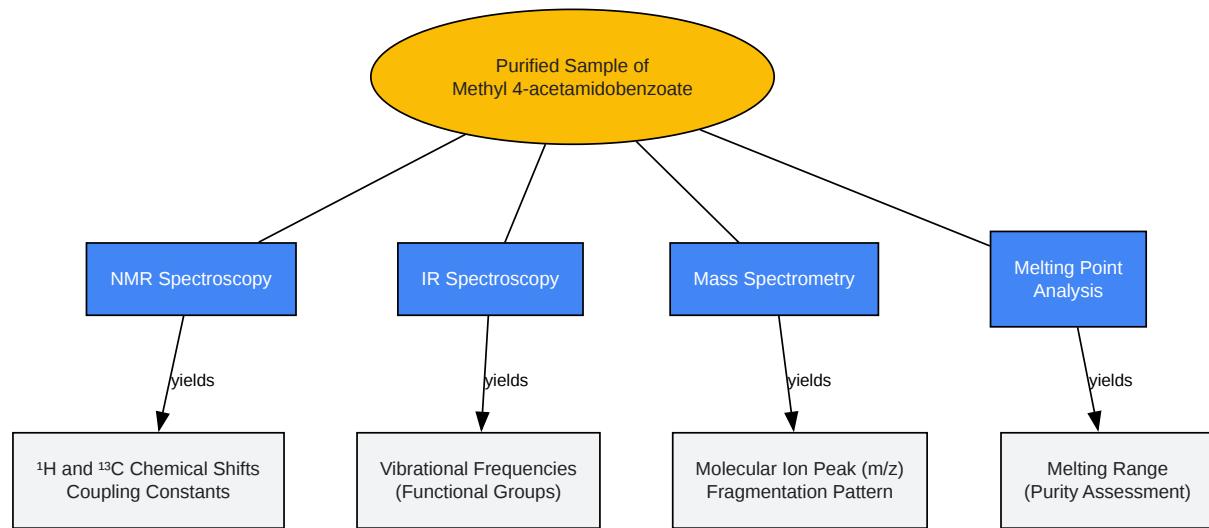

Procedure:

- In a round-bottom flask equipped with a reflux condenser, add **methyl 4-acetamidobenzoate** (1.0 eq).
- Add a solution of sodium hydroxide (2.0 eq) dissolved in a 3:1 mixture of methanol and water.
- Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
- Monitor the disappearance of the starting material by TLC.

- After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
- Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.
- Wash the solid with cold deionized water and dry under vacuum.


Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with **Methyl 4-acetamidobenzoate**.


[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Methyl 4-acetamidobenzoate**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Alkaline Hydrolysis.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Physicochemical Characterization.

Safety and Handling

Professionals handling **Methyl 4-acetamidobenzoate** should adhere to standard laboratory safety protocols.

- General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid dust formation and accumulation.[5][6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]
- Hazards: May cause skin and serious eye irritation.[7] May cause respiratory irritation if inhaled.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
 - Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [What are the physical and chemical properties of Methyl 4-acetamidobenzoate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096746#what-are-the-physical-and-chemical-properties-of-methyl-4-acetamidobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com